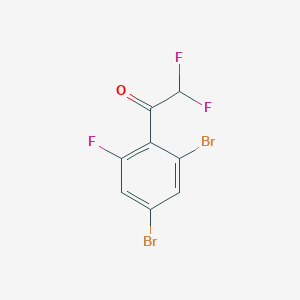
1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and difluoroethanone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,4-dibromo-6-fluorobenzene with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the acylation process. The reaction conditions include maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2,4-Dibromo-6-fluorophenyl isothiocyanate
Comparison: 1-(2,4-Dibromo-6-fluorophenyl)-2,2-difluoroethanone is unique due to the presence of the difluoroethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of multiple halogen atoms also enhances its stability and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H3Br2F3O |
|---|---|
Poids moléculaire |
331.91 g/mol |
Nom IUPAC |
1-(2,4-dibromo-6-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3Br2F3O/c9-3-1-4(10)6(5(11)2-3)7(14)8(12)13/h1-2,8H |
Clé InChI |
YYFSXQSXQGAQMY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C(=O)C(F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


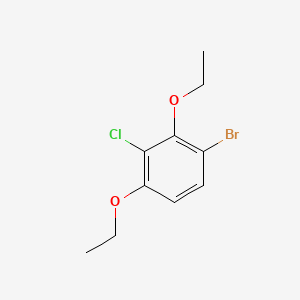
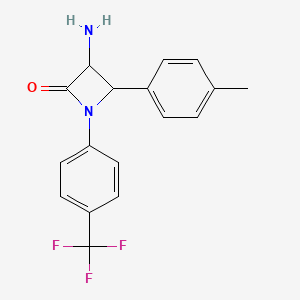

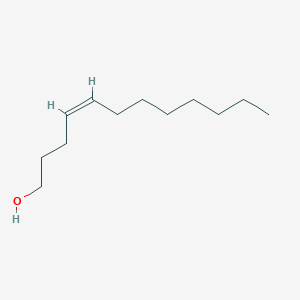

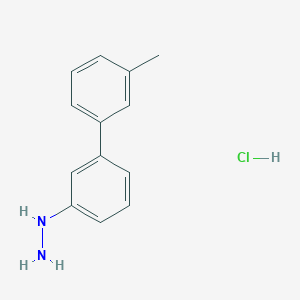

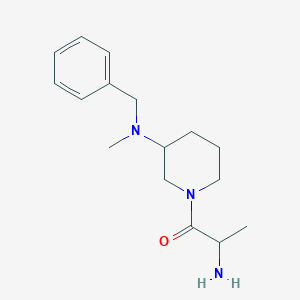

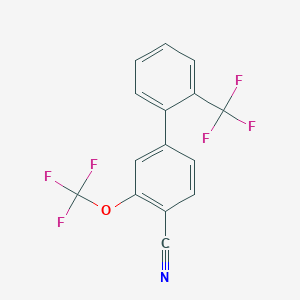

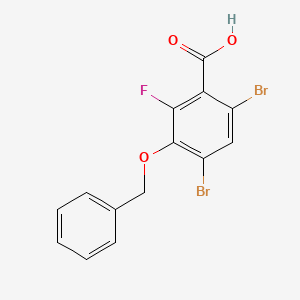
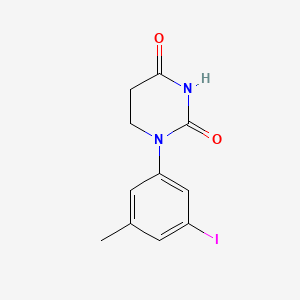
![Methanamine,N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thienyl)propylidene]-](/img/structure/B14771524.png)
